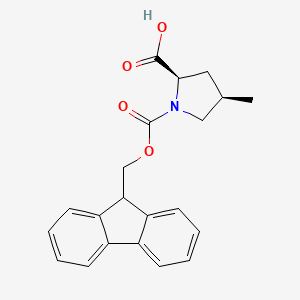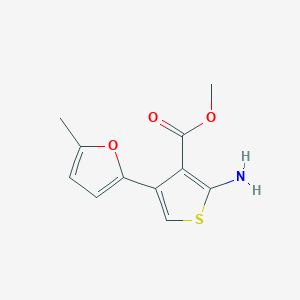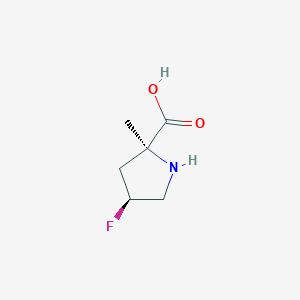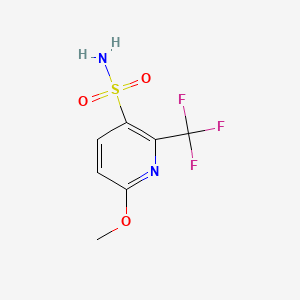
(4R)-1-Fmoc-4-methyl-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1-Fmoc-4-methyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a methyl group at the 4th position of the proline ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-methyl-D-proline typically involves the protection of the amino group of 4-methyl-D-proline with the Fmoc group. This can be achieved through the reaction of 4-methyl-D-proline with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-1-Fmoc-4-methyl-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces reduced forms of the compound.
Applications De Recherche Scientifique
(4R)-1-Fmoc-4-methyl-D-proline has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is utilized in the study of protein structure and function, particularly in the design of peptide-based inhibitors and probes.
Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (4R)-1-Fmoc-4-methyl-D-proline involves its incorporation into peptides and proteins, where it influences their structure and function. The Fmoc group provides stability during synthesis and can be removed under mild conditions to reveal the free amino group, allowing for further functionalization. The methyl group at the 4th position of the proline ring can affect the conformational properties of the resulting peptides, influencing their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-1-Fmoc-4-methyl-L-proline: The enantiomer of (4R)-1-Fmoc-4-methyl-D-proline, differing in the configuration at the 4th position.
Fmoc-proline: Lacks the methyl group at the 4th position, resulting in different conformational properties.
Boc-proline: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, affecting the stability and removal conditions.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both the Fmoc protecting group and the methyl group. This combination provides distinct advantages in peptide synthesis, including enhanced stability and ease of removal of the protecting group under mild conditions.
Propriétés
Formule moléculaire |
C21H21NO4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1 |
Clé InChI |
BMGFKWBYQPNFGZ-BFUOFWGJSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
CC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)

![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)



![Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13509697.png)

![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)


